Cas no 60142-89-4 (Boc-7-Aminoheptanoic Acid)

Boc-7-アミノヘプタン酸(Boc-7-Aminoheptanoic Acid)は、保護基としてtert-ブトキシカルボニル(Boc)を有する7-アミノヘプタン酸の誘導体です。この化合物は、ペプチド合成や有機合成において重要な中間体として利用され、特にアミノ基の選択的保護が必要な反応系で有用です。Boc基は酸性条件下で容易に脱保護可能であり、高い反応性と安定性を兼ね備えています。また、7つのメチレン鎖を持つ構造は、分子設計における柔軟性を提供し、医薬品や機能性材料の開発に応用可能です。高純度で供給されるため、再現性の高い合成プロセスが求められる研究分野での使用に適しています。

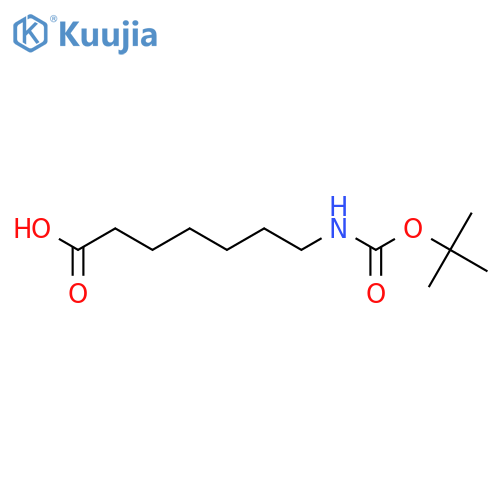

Boc-7-Aminoheptanoic Acid structure

商品名:Boc-7-Aminoheptanoic Acid

Boc-7-Aminoheptanoic Acid 化学的及び物理的性質

名前と識別子

-

- 7-((tert-Butoxycarbonyl)amino)heptanoic acid

- Boc-7-Ahp-OH

- N-(tert-Butoxycarbonyl)-7-aminoheptanoic Acid

- 7-(BOC-AMINO)ENANTHIC ACID

- Boc-7-aminoheptanoic acid

- Boc-7-Amino-heptanoic acid

- Boc-7-AMinoheptanoic acidBoc-7-AMinoheptanoic acid

- Heptanoic acid,7-[[(1,1-dimethylethoxy)carbonyl]amino]-

- 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

- N-Boc-7-aminoenanthic Acid

- 7-(Boc-amino)heptanoic Acid

- N-Boc-7-aminoheptanoic Acid

- 7-(tert-Butoxycarbonylamino)enanthic Acid

- N-(tert-Butoxycarbonyl)-7-aminoenanthic Acid

- 7-(tert-Butoxycarbonylamino)heptanoic Acid

- 7-{[(tert-butoxy)carbonyl]amino}heptanoic acid

- 7-[(tert-Butoxycarbonyl)amino]heptanoic acid

- HJENAZQPOGVAEK-UHFFFAOYSA-N

- Heptanoic acid, 7-[[(1,1-dimethylethoxy)carbonyl]amino]-

- 7-Aminoheptanoic acid, N-BOC-

- P

- EN300-30943

- Boc-Ahp(7)-OH

- MFCD00063356

- N-Boc-7-amino-heptanoic acid

- B4292

- SY051171

- CS-W012717

- H10366

- 7-Aminoheptanoic acid, N-t-butoxycarbonyl-

- DB-053541

- DTXSID10338068

- 7-[(tert-Butoxycarbonyl)amino]heptanoic acid #

- 7-[(tert-butoxycarbonyl)-amino]heptanoic acid

- 60142-89-4

- Boc-Cys(tBu)-OH . DCHA

- 7-(t-butoxycarbonyl)amino-heptanoic acid

- Boc-7-Ahp-OH, >=99.0% (T)

- 7-tert-butoxycarbonylamino-heptanoic acid

- (2R)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate

- GS-6862

- Z299987590

- BP-28244

- SCHEMBL826329

- AKOS000178664

- 7-(Boc-amino)heptanoic acid;Boc-7-aminoheptanoic acid;Boc-7-Ahp-OH

- Boc-7-Aminoheptanoic Acid

-

- MDL: MFCD00063356

- インチ: 1S/C12H23NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15)

- InChIKey: HJENAZQPOGVAEK-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 245.16300

- どういたいしつりょう: 245.16270821 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 9

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6

- ぶんしりょう: 245.32

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- ゆうかいてん: 55.0 to 59.0 deg-C

- PSA: 75.63000

- LogP: 2.93710

- かんど: 熱と湿度に敏感

Boc-7-Aminoheptanoic Acid セキュリティ情報

Boc-7-Aminoheptanoic Acid 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-7-Aminoheptanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-30943-0.25g |

7-{[(tert-butoxy)carbonyl]amino}heptanoic acid |

60142-89-4 | 95.0% | 0.25g |

$19.0 | 2025-02-20 | |

| abcr | AB165739-5 g |

Boc-7-Amino-heptanoic acid, 98%; . |

60142-89-4 | 98% | 5 g |

€158.40 | 2023-07-20 | |

| abcr | AB165739-1 g |

Boc-7-Amino-heptanoic acid, 98%; . |

60142-89-4 | 98% | 1 g |

€82.80 | 2023-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037222-1g |

7-((tert-Butoxycarbonyl)amino)heptanoic acid |

60142-89-4 | 98% | 1g |

¥63.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1037222-100g |

7-((tert-Butoxycarbonyl)amino)heptanoic acid |

60142-89-4 | 98% | 100g |

¥3544.00 | 2024-05-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023261-1g |

Boc-7-Aminoheptanoic Acid |

60142-89-4 | 98% | 1g |

¥71 | 2024-05-22 | |

| Chemenu | CM220194-10g |

7-((tert-Butoxycarbonyl)amino)heptanoic acid |

60142-89-4 | 95% | 10g |

$173 | 2021-06-09 | |

| Chemenu | CM220194-100g |

7-((tert-Butoxycarbonyl)amino)heptanoic acid |

60142-89-4 | 95% | 100g |

$916 | 2021-06-09 | |

| eNovation Chemicals LLC | D749841-10g |

7-((tert-Butoxycarbonyl)amino)heptanoic acid |

60142-89-4 | 97% | 10g |

$100 | 2024-06-07 | |

| Enamine | EN300-30943-100.0g |

7-{[(tert-butoxy)carbonyl]amino}heptanoic acid |

60142-89-4 | 95.0% | 100.0g |

$1238.0 | 2025-02-20 |

Boc-7-Aminoheptanoic Acid 関連文献

-

Houzong Yao,Yuliana F. Gunawan,Gongyuan Liu,Man-Kit Tse,Guangyu Zhu Dalton Trans. 2021 50 13737

-

Anna G. Cooper,Caitlin R. M. Oyagawa,Jamie J. Manning,Sameek Singh,Sarah Hook,Natasha L. Grimsey,Michelle Glass,Joel D. A. Tyndall,Andrea J. Vernall Med. Chem. Commun. 2018 9 2055

60142-89-4 (Boc-7-Aminoheptanoic Acid) 関連製品

- 676348-90-6(N-Boc-(+/-)-3-Aminoheptanoic Acid)

- 172833-22-6(N-Boc-4-aminopentanoic Acid)

- 27687-14-5(trans-4-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylic acid)

- 227626-60-0(2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid)

- 18934-81-1(Boc-12-aminododecanoic Acid)

- 282524-95-2(3-tert-Butoxycarbonylamino-hexanoic acid)

- 10436-25-6(Boc-11-aminoundecanoic acid)

- 162046-58-4(4-(t-Butoxycarbonyl)aminomethylcyclohexanecarboxylic Acid)

- 173435-78-4(9-(tert-butoxycarbonylamino)nonanoic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60142-89-4)Boc-7-Aminoheptanoic Acid

清らかである:99%

はかる:100g

価格 ($):453.0